rac-13-Hydroxydocosapentaenoic Acid

Overview

Description

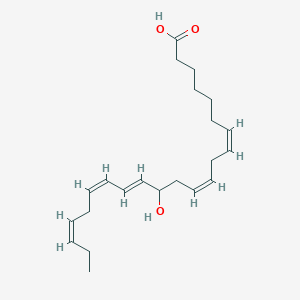

(7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-7,10,14,16,19-pentaenoic acid is a polyunsaturated fatty acid with a hydroxyl group at the 13th carbon position. This compound is notable for its multiple double bonds and its potential biological activities. It is a derivative of docosahexaenoic acid (DHA), which is an omega-3 fatty acid commonly found in fish oils and known for its health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-7,10,14,16,19-pentaenoic acid typically involves the selective hydroxylation of docosahexaenoic acid. This can be achieved through various chemical and enzymatic methods. One common approach is the use of lipoxygenase enzymes, which catalyze the addition of a hydroxyl group to specific positions on the fatty acid chain under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve biotechnological processes using genetically engineered microorganisms that express the necessary enzymes for hydroxylation. These processes are optimized for high yield and purity, often involving fermentation followed by extraction and purification steps.

Chemical Reactions Analysis

Types of Reactions

(7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-7,10,14,16,19-pentaenoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The double bonds can be reduced to single bonds, resulting in a saturated fatty acid.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

Oxidation: Formation of 13-ketodocosa-7,10,14,16,19-pentaenoic acid.

Reduction: Formation of 13-hydroxydocosahexaenoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-7,10,14,16,19-pentaenoic acid has several applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of polyunsaturated fatty acids.

Biology: Investigated for its role in cell signaling and inflammation.

Medicine: Potential therapeutic agent for conditions related to inflammation and oxidative stress.

Industry: Used in the formulation of dietary supplements and functional foods.

Mechanism of Action

The biological effects of (7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-7,10,14,16,19-pentaenoic acid are mediated through its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in the metabolism of fatty acids and influence the production of signaling molecules such as eicosanoids. These interactions can lead to anti-inflammatory and antioxidant effects, contributing to its potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Docosahexaenoic Acid (DHA): The parent compound, known for its health benefits.

Eicosapentaenoic Acid (EPA): Another omega-3 fatty acid with similar biological activities.

13-Hydroxyoctadecadienoic Acid (13-HODE): A hydroxylated derivative of linoleic acid.

Uniqueness

(7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-7,10,14,16,19-pentaenoic acid is unique due to its specific hydroxylation pattern and the presence of multiple double bonds

Biological Activity

Rac-13-Hydroxydocosapentaenoic Acid (rac-13-HDPA) is a bioactive lipid derived from docosapentaenoic acid (DPA), an omega-3 fatty acid. This compound is part of a larger family of specialized pro-resolving mediators (SPMs) that play crucial roles in inflammation resolution and tissue repair. This article explores the biological activity of rac-13-HDPA, focusing on its anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.

Rac-13-HDPA is characterized by the following structural features:

- Chemical Formula : C22H34O3

- Molecular Weight : 350.50 g/mol

- Functional Groups : Hydroxy group at the 13th carbon position contributes to its biological activity.

Rac-13-HDPA exerts its effects primarily through the following mechanisms:

- Anti-inflammatory Effects :

-

Promotion of Resolution :

- Rac-13-HDPA facilitates the transition from pro-inflammatory to anti-inflammatory macrophage phenotypes (M1 to M2 polarization), enhancing phagocytosis and tissue repair processes .

- It has been shown to upregulate the expression of resolvins and protectins, which are critical for resolving inflammation .

- Modulation of Lipid Mediators :

In Vivo Studies

-

Murine Models :

- In studies involving dextran sodium sulfate (DSS)-induced colitis in mice, treatment with rac-13-HDPA resulted in significant alleviation of symptoms, including reduced weight loss and colon damage .

- The compound was found to decrease neutrophil infiltration in inflamed tissues, demonstrating its potential as a therapeutic agent in inflammatory bowel diseases.

- Ischemia-Reperfusion Injury :

Case Studies

A randomized controlled trial evaluated the effects of omega-3 fatty acid supplementation, including rac-13-HDPA, on patients with chronic inflammatory conditions. Results showed:

- Improved clinical outcomes in terms of reduced disease activity scores.

- Decreased reliance on corticosteroids for managing inflammation .

Comparative Analysis with Other Lipid Mediators

| Mediator | Source | Main Action | Clinical Relevance |

|---|---|---|---|

| Rac-13-HDPA | Docosapentaenoic Acid | Anti-inflammatory, pro-resolving | Inflammatory bowel disease, colitis |

| RvD1 | Docosahexaenoic Acid | Resolves inflammation | Asthma, arthritis |

| MaR1 | Docosapentaenoic Acid | Tissue protection | Cardiovascular diseases |

Properties

IUPAC Name |

(7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-7,10,14,16,19-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O3/c1-2-3-4-5-9-12-15-18-21(23)19-16-13-10-7-6-8-11-14-17-20-22(24)25/h3-4,6-7,9,12-13,15-16,18,21,23H,2,5,8,10-11,14,17,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,12-9-,16-13-,18-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXSGJODUCMLMK-RBIAUOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(CC=CCC=CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\C(C/C=C\C/C=C\CCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.